4-Tert-butyl-2-((cyclohexylamino)methyl)-6-methylphenol 4-Tert-butyl-2-((cyclohexylamino)methyl)-6-methylphenol Apoptosis inducer of pancreatic cancer cells through the mitochondrial pathway; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 6640-90-0
VCID: VC0005910
InChI: InChI=1S/C18H29NO/c1-13-10-15(18(2,3)4)11-14(17(13)20)12-19-16-8-6-5-7-9-16/h10-11,16,19-20H,5-9,12H2,1-4H3
SMILES: CC1=CC(=CC(=C1O)CNC2CCCCC2)C(C)(C)C
Molecular Formula: C18H29NO
Molecular Weight: 275.4 g/mol

4-Tert-butyl-2-((cyclohexylamino)methyl)-6-methylphenol

CAS No.: 6640-90-0

Cat. No.: VC0005910

Molecular Formula: C18H29NO

Molecular Weight: 275.4 g/mol

* For research use only. Not for human or veterinary use.

4-Tert-butyl-2-((cyclohexylamino)methyl)-6-methylphenol - 6640-90-0

CAS No. 6640-90-0
Molecular Formula C18H29NO
Molecular Weight 275.4 g/mol
IUPAC Name 4-tert-butyl-2-[(cyclohexylamino)methyl]-6-methylphenol
Standard InChI InChI=1S/C18H29NO/c1-13-10-15(18(2,3)4)11-14(17(13)20)12-19-16-8-6-5-7-9-16/h10-11,16,19-20H,5-9,12H2,1-4H3
Standard InChI Key DVMJYVSFWOSELO-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1O)CNC2CCCCC2)C(C)(C)C
Canonical SMILES CC1=CC(=CC(=C1O)CNC2CCCCC2)C(C)(C)C

Chemical Structure and Molecular Properties

Molecular Architecture

The compound’s structure centers on a phenol ring substituted at the 4-position with a tert-butyl group (C(CH3)3-\text{C}(\text{CH}_3)_3), at the 2-position with a cyclohexylamino-methyl group (CH2NHC6H11-\text{CH}_2\text{NHC}_6\text{H}_{11}), and at the 6-position with a methyl group (CH3-\text{CH}_3) . This arrangement introduces steric hindrance from the bulky tert-butyl group while the cyclohexylamino moiety contributes basicity and potential coordination sites. The IUPAC name, 4-tert-butyl-2-[(cyclohexylamino)methyl]-6-methylphenol, reflects this substitution pattern unambiguously .

Table 1: Structural and Identifiers

PropertyValueSource
CAS Number6640-90-0
Molecular FormulaC18H29NO\text{C}_{18}\text{H}_{29}\text{NO}
Molecular Weight275.4 g/mol
SMILES NotationCC1=CC(=CC(=C1O)CNC2CCCCC2)C(C)(C)C
InChI KeyDVMJYVSFWOSELO-UHFFFAOYSA-N

Physicochemical Characteristics

Synthesis and Production

Purification and Characterization

Purification likely employs techniques such as column chromatography or recrystallization from non-polar solvents. Characterization via nuclear magnetic resonance (NMR) spectroscopy would confirm the positions of substituents, with distinct signals for the tert-butyl protons (δ1.3ppm\delta \sim 1.3 \, \text{ppm}), cyclohexyl group (δ1.42.0ppm\delta \sim 1.4–2.0 \, \text{ppm}), and aromatic protons (δ6.57.0ppm\delta \sim 6.5–7.0 \, \text{ppm}) . Mass spectrometry (MS) would verify the molecular ion peak at m/z=275.4m/z = 275.4, consistent with the molecular weight.

Functional Derivatives and Related Compounds

Bis-Substituted Analogs

A closely related derivative, 4-tert-butyl-2,6-bis[(cyclohexylamino)methyl]phenol (CAS 6642-15-5), features two cyclohexylamino-methyl groups at the 2- and 6-positions. With a molecular formula of C24H40N2O\text{C}_{24}\text{H}_{40}\text{N}_2\text{O} and a molar mass of 372.6 g/mol, this compound exhibits enhanced steric bulk and coordination capacity compared to the monosubstituted variant . Its synthesis likely involves a double Mannich reaction, introducing two amine groups in a single step .

Dimethylamino-Modified Variant

Another derivative, 4-tert-butyl-2-[(cyclohexylamino)methyl]-6-[(dimethylamino)methyl]phenol; chloride (PubChem CID 5351801), incorporates a dimethylamino-methyl group at the 6-position. This modification increases polarity and introduces a quaternary ammonium moiety, potentially enhancing solubility in aqueous media .

Table 2: Comparison of Derivatives

Property4-Tert-butyl-2-((cyclohexylamino)methyl)-6-methylphenol4-Tert-butyl-2,6-bis[(cyclohexylamino)methyl]phenol4-Tert-butyl-2-[(cyclohexylamino)methyl]-6-[(dimethylamino)methyl]phenol; chloride
CAS Number6640-90-06642-15-5N/A
Molecular FormulaC18H29NO\text{C}_{18}\text{H}_{29}\text{NO}C24H40N2O\text{C}_{24}\text{H}_{40}\text{N}_2\text{O}C20H34N2OCl\text{C}_{20}\text{H}_{34}\text{N}_2\text{O} \cdot \text{Cl}
Molecular Weight275.4 g/mol372.6 g/mol353.9 g/mol
Key Functional GroupsCyclohexylamino-methylBis-cyclohexylamino-methylCyclohexylamino-methyl, dimethylamino-methyl
Potential ApplicationsLigands, intermediatesMultidentate ligandsIonic liquids, surfactants

Applications and Research Significance

Coordination Chemistry

The cyclohexylamino-methyl group’s lone pair on the nitrogen atom enables this compound to act as a ligand in metal coordination complexes. Such complexes are explored for catalytic applications, including asymmetric synthesis and polymerization reactions . For example, analogous phenolic amines have been employed in copper(II) complexes for oxidative coupling reactions .

Antioxidant Activity

Phenolic compounds are renowned for their radical-scavenging capabilities. While direct studies on this compound’s antioxidant efficacy are lacking, structurally similar tert-butylphenols like 2-tert-butyl-4-methylphenol (CAS 2409-55-4) exhibit significant antioxidant properties, suggesting potential utility in stabilizing polymers or fuels .

Pharmaceutical Intermediates

The compound’s amine and phenol functionalities make it a candidate for further derivatization in drug discovery. For instance, phenolic Mannich bases are precursors to bioactive molecules with antimicrobial or anticancer activities .

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